molecular formula C20H25N3O B6636470 N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide

N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B6636470
M. Wt: 323.4 g/mol
InChI Key: RUWRMKSJZYFLNH-UHFFFAOYSA-N
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Description

N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide, also known as MPAA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is not fully understood. However, it has been suggested that N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. In addition, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been shown to modulate the activity of the glutamatergic system, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. In addition, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been shown to reduce oxidative stress and inflammation, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is that it has been shown to have a relatively low toxicity profile in animal studies. In addition, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, one limitation of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is that its exact mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.

Future Directions

There are a number of potential future directions for research on N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide. One area of focus could be on further elucidating its mechanism of action, which may help to identify new therapeutic applications. In addition, future research could investigate the use of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies could investigate the potential use of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide in the treatment of other neurological disorders, such as Parkinson's disease or Huntington's disease.
In conclusion, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is a promising compound that has been shown to have a wide range of potential therapeutic applications. While further research is needed to fully understand its mechanism of action and potential uses, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide represents a promising area of research for the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide involves the reaction of 3-methylbenzylamine with 1-(4-chlorophenyl)piperazine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with N-chlorosuccinimide to yield N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide. This synthesis method has been described in detail in a study published by the Journal of Medicinal Chemistry.

Scientific Research Applications

N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. In addition, N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been shown to have potential as a treatment for drug addiction and withdrawal symptoms. Several studies have also investigated the potential use of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-17-6-5-7-18(14-17)15-21-20(24)16-22-10-12-23(13-11-22)19-8-3-2-4-9-19/h2-9,14H,10-13,15-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWRMKSJZYFLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide

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